molecular formula C17H20N2O2 B8518434 4-Benzyloxy-3-ethyl-5-methyl-benzoic acid hydrazide

4-Benzyloxy-3-ethyl-5-methyl-benzoic acid hydrazide

Cat. No. B8518434
M. Wt: 284.35 g/mol
InChI Key: SRSOTJWVJJMRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044076B2

Procedure details

To a solution of 4-benzyloxy-3-ethyl-5-methylbenzoic acid (4.38 g, 17.2 mmol) in chloroform (60 mL), thionylchloride (5 mL, 68.9 mmol) is added. The mixture is refluxed for 2.5 h before the solvent is evaporated in vacuo. The remaining red oil is dissolved in THF (150 mL) and then added dropwise to a solution of hydrazine hydrate (3.46 g, 69.3 mmol) in THF (80 mL). The mixture is stirred 2 h at rt, diluted with diethyl ether, washed with 1 N aq. HCl, dried over MgSO4, filtered, concentrated and dried to give 4-benzyloxy-3-ethyl-5-methyl-benzoic acid hydrazide (1.16 g) as a white solid; LC-MS: tR=0.82 min, [M+1]+=285.47, 1H NMR (CDCl3): δ 0.98 (t, J=7.3 Hz, 3H), 1.98 (s, 3H), 2.39 (q, J=7.3 Hz, 2H), 4.49 (s, 2H), 7.20-7.32 (m, 5H) 7.57 (s, 1H), 7.65 (s, 1H), 11.23 (s, 1H).
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:17]([CH3:18])=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][C:10]=1[CH2:19][CH3:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.O.[NH2:26][NH2:27]>C(Cl)(Cl)Cl.C1COCC1.C(OCC)C>[CH2:1]([O:8][C:9]1[C:17]([CH3:18])=[CH:16][C:12]([C:13]([NH:26][NH2:27])=[O:14])=[CH:11][C:10]=1[CH2:19][CH3:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)O)C=C1C)CC
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.46 g
Type
reactant
Smiles
O.NN
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2.5 h before the solvent
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The remaining red oil is dissolved in THF (150 mL)
WASH
Type
WASH
Details
washed with 1 N aq. HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)NN)C=C1C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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